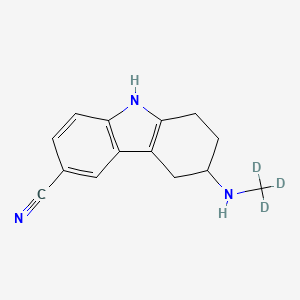
RAC-DIMETHYLSILYLBIS-(1-INDENYL)ZIRCONIUM(IV)DIMETHYL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
RAC-DIMETHYLSILYLBIS-(1-INDENYL)ZIRCONIUM(IV)DIMETHYL is a significant organometallic compound widely used in organic synthesis and catalytic reactions. It is known for its high thermal stability and flexibility in spatial structure, making it a valuable component in various chemical processes .
Applications De Recherche Scientifique
RAC-DIMETHYLSILYLBIS-(1-INDENYL)ZIRCONIUM(IV)DIMETHYL has extensive applications in scientific research, including:
Mécanisme D'action
Target of Action
RAC-DIMETHYLSILYLBIS-(1-INDENYL)ZIRCONIUM(IV)DIMETHYL is a chiral, stereorigid metallocene catalyst . Its primary targets are olefins such as ethylene, propylene, and styrene .
Mode of Action
This compound interacts with its targets (olefins) in the presence of a co-catalyst, methylaluminoxane (MAO) . This interaction leads to the polymerization of the olefins .
Biochemical Pathways
The compound is involved in the Ziegler-Natta catalysis pathway . This pathway is responsible for the polymerization of olefins .
Pharmacokinetics
It’s important to note that the compound is sensitive to moisture .
Result of Action
The result of the compound’s action is the formation of polymers from olefins . It shows extremely high activity for this polymerization process .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, it is sensitive to moisture , suggesting that it should be stored in a cool and dry environment . Furthermore, the presence of a co-catalyst (MAO) is necessary for its activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
RAC-DIMETHYLSILYLBIS-(1-INDENYL)ZIRCONIUM(IV)DIMETHYL is typically synthesized through the reaction of 1-indenyllithium with dichloromethylsilane, followed by the addition of zirconium tetrachloride . The reaction conditions often involve low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
RAC-DIMETHYLSILYLBIS-(1-INDENYL)ZIRCONIUM(IV)DIMETHYL undergoes various chemical reactions, including:
Polymerization: It acts as a catalyst in the polymerization of olefins such as ethylene, propylene, and styrene.
Substitution: It can participate in substitution reactions where ligands are replaced by other groups.
Common Reagents and Conditions
Common reagents used with this compound include methylaluminoxane (MAO) as a co-catalyst in polymerization reactions . The reactions are typically carried out under controlled temperatures and inert atmospheres to maintain the stability of the compound.
Major Products
The major products formed from these reactions are high-performance polymers, such as polyethylene and polypropylene, which are widely used in various industrial applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
DIMETHYLSILYLBIS-(2-METHYL-1-INDENYL)ZIRCONIUM(IV)DICHLORIDE: Another metallocene catalyst with similar applications in polymerization.
DIMETHYLSILYLBIS-(HEXAMETHYLINDENYL)ZIRCONIUM DICHLORIDE: Known for its high activity in ethylene polymerization.
Uniqueness
RAC-DIMETHYLSILYLBIS-(1-INDENYL)ZIRCONIUM(IV)DIMETHYL is unique due to its high thermal stability and flexibility in spatial structure, which allows for efficient catalysis in various chemical reactions. Its chiral and stereorigid nature also makes it particularly effective in producing polymers with specific configurations .
Propriétés
Numéro CAS |
146814-57-5 |
|---|---|
Formule moléculaire |
C22H24SiZr |
Poids moléculaire |
407.743 |
Nom IUPAC |
carbanide;di(inden-1-yl)-dimethylsilane;zirconium(2+) |
InChI |
InChI=1S/C20H18Si.2CH3.Zr/c1-21(2,19-13-11-15-7-3-5-9-17(15)19)20-14-12-16-8-4-6-10-18(16)20;;;/h3-14H,1-2H3;2*1H3;/q;2*-1;+2 |
Clé InChI |
GMGPRQFWKHSHEV-UHFFFAOYSA-N |
SMILES |
[CH3-].[CH3-].C[Si](C)([C]1[CH][CH][C]2[C]1C=CC=C2)[C]3[CH][CH][C]4[C]3C=CC=C4.[Zr+2] |
Synonymes |
RAC-DIMETHYLSILYLBIS-(1-INDENYL)ZIRCONIUM(IV)DIMETHYL |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











